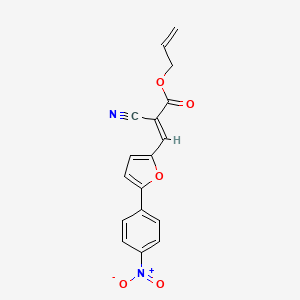

(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

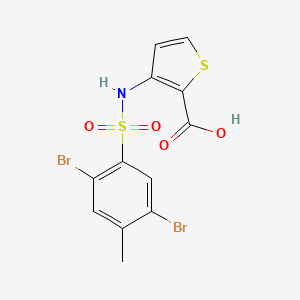

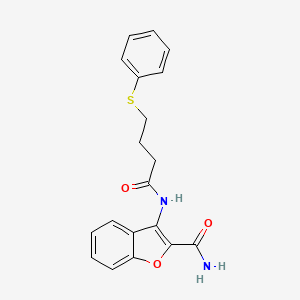

“(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a chemical compound with the molecular formula C14H8N2O5 . It is also known by other names such as (2E)-2-Cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid .

Synthesis Analysis

The synthesis of this compound involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .Molecular Structure Analysis

The molecular structure of this compound consists of a furanyl fragment attached to a nitrophenyl group. The compound has a double-bond stereo .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, which is a method used in organic synthesis to form carbon-carbon bonds . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

The compound has an average mass of 284.224 Da and a monoisotopic mass of 284.043335 Da . It has a Log Kow (KOWWIN v1.67 estimate) of 3.22, a boiling point of 484.48 degrees Celsius, and a melting point of 205.35 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Reactions

A novel approach involving water-mediated three-component Wittig–SNAr reactions has been developed, offering a pathway to synthesize compounds like ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates, serving as intermediates for aurora 2 kinase inhibitors. This method emphasizes high stereoselectivity and moderate to high yield under environmentally benign conditions (Xu et al., 2015).

Potential Applications in Medicinal Chemistry

Research into the derivatives of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate has highlighted their importance as building blocks in the development of bioactive compounds. Notably, acrylonitriles substituted with triazoles or benzimidazoles, featuring various substituted furan, thiophene, or phenyl rings, were synthesized and evaluated for in vitro cytotoxic potency across multiple human cancer cell lines. These studies suggest the significance of the cyano and furan functional groups in modulating biological activity (Sa̧czewski et al., 2004).

Enhanced Biocompatibility and Adhesive Properties

Cyanoacrylate-based bio-glues, such as allyl 2-cyanoacrylate, have been modified to improve their biocompatibility and mechanical properties. By pre-polymerizing allyl 2-cyanoacrylate and mixing it with a dopamine co-initiator, researchers achieved enhanced adhesive strength and reduced cytotoxicity. This modification suggests potential advanced applications for this compound derivatives in medical and surgical adhesives, highlighting the balance between mechanical strength and biocompatibility (Lim & Lee, 2014).

Future Directions

Properties

IUPAC Name |

prop-2-enyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-2-9-23-17(20)13(11-18)10-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h2-8,10H,1,9H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDYOCYFPMAXEE-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

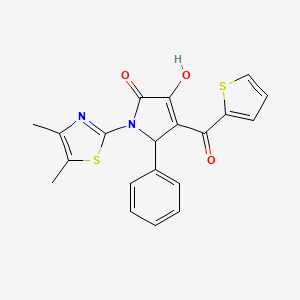

![4-(dimethylsulfamoyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}benzamide](/img/structure/B2732453.png)

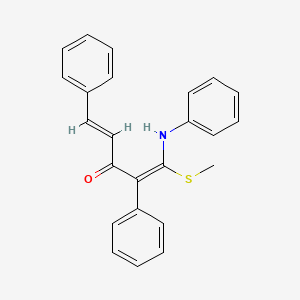

![2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B2732456.png)

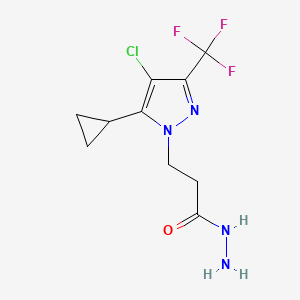

![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)

![8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2732463.png)

![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)